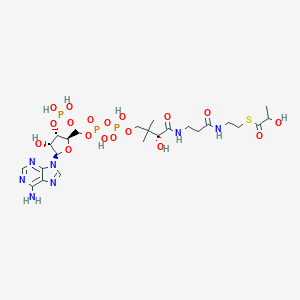
S-trityl ethanethioate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of small molecules with multiple active centers, which are useful synthons in the creation of various products. For instance, the paper titled "The Preparation of Triethyl Ethane-1,1,2-Tricarboxylate and its Application in Synthesis" discusses a molecule with polyester groups that is widely used in the synthesis of cosmetics and pharmaceuticals . Although this does not directly describe the synthesis of S-trityl ethanethioate, it suggests that similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of S-trityl ethanethioate is not analyzed in the provided papers. However, the structure of related compounds, such as 1,1,1-tris(hydroxymethyl)ethane, is mentioned as a tripod ligand with multiple O-donor sites, which is suitable for facilitating various cross-coupling reactions . This implies that the molecular structure of S-trityl ethanethioate, if similar, could also exhibit properties conducive to bonding and reactions with other molecules.
Chemical Reactions Analysis
The first paper describes 1,1,1-tris(hydroxymethyl)ethane as a ligand in copper-catalyzed cross-coupling reactions with aryl iodides, amides, thiols, and phenols . This indicates that compounds with similar structural features may also participate in cross-coupling reactions, which could be relevant to the chemical behavior of S-trityl ethanethioate.
Physical and Chemical Properties Analysis
The physical and chemical properties of S-trityl ethanethioate are not directly addressed in the provided papers. However, the papers do highlight the importance of small molecules with active centers in synthesis, suggesting that S-trityl ethanethioate may also possess such properties that make it a valuable synthon in various chemical processes .
Scientific Research Applications
Deprotection of Trityl Thioethers
S-trityl ethanethioate plays a critical role in the deprotection of trityl thioethers, amines, and ethers. A study presented a room-temperature deprotection method based on the coupling of metal acid catalysis and sodium borohydride reduction. This method efficiently cleaves trityl thioethers of simple thiols and amino and hydroxy thiols, facilitating one-pot procedures to produce free thiols. The research highlighted the selective deprotection capabilities of this method for pertritylated amino and hydroxy thiols, demonstrating its utility in synthetic organic chemistry (Maltese, 2001).
Applications in Bioconjugation and Cross-linking
Further expanding its applications, S-trityl ethanethioate derivatives are utilized in bioconjugation, cross-linking, and fluorescence applications. The ease of forming a stabilized cation by trityl groups, along with additional peripheral functionalities, underscores the versatility of S-trityl ethanethioate derivatives in chemical biology and materials science. These applications showcase the compound's potential in enhancing analytical and synthetic capabilities in various scientific fields (Shchepinov & Korshun, 2003).
Synthesis and Characterization
The synthesis and characterization of tritylthio derivatives, including 1-bromo-3-tritylthiopropane and 2-(tritylthio)-ethanethiol, highlight the compound's significance in chemical synthesis. These studies provide insight into the structural and spectroscopic properties of tritylthio derivatives, contributing to the understanding of their stability and reactivity in various chemical contexts. The characterization of these compounds through spectroscopic methods and crystallography aids in the exploration of their potential applications in synthetic chemistry and material science (Tigaa & de Bettencourt-Dias, 2017).
Photocatalytic Cleavage
Recent advancements in photocatalytic cleavage of trityl protected thiols and alcohols under pH-neutral conditions have opened new avenues for the application of S-trityl ethanethioate derivatives. This method, requiring only a suitable photocatalyst and light, is orthogonal to several functionalities, including acid-labile protective groups. It enables direct conversion of trityl protected thiols into unsymmetrical disulfides or selenylsulfides and cleavage of trityl resins in solid-phase organic synthesis. This development underscores the compound's utility in facilitating selective and efficient synthetic transformations (Murakami, Brudy, Bachmann, Takemoto, & Pieber, 2022).
Future Directions
S-trityl compounds, including S-trityl ethanethioate, have potential applications in various fields. For instance, they have been used in the synthesis of new inhibitors of Eg5, a human kinesin involved in the formation of the bipolar spindle . They also have potential applications in cancer therapy .
properties
IUPAC Name |
S-trityl ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18OS/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGBTNQSFAFZSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938192 | |
| Record name | S-(Triphenylmethyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-trityl ethanethioate | |
CAS RN |
1727-15-7 | |
| Record name | Ethanethioic acid, S-(triphenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1727-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC66470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-(Triphenylmethyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















